molecular formula C10H8N2O3S B2576979 N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide CAS No. 58979-92-3

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide

Cat. No. B2576979
CAS RN: 58979-92-3
M. Wt: 236.25
InChI Key: HEIVIJJEKZUFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide” is a compound that has been synthesized and studied for its potential biological activities . It belongs to a class of compounds known as carbamothioyl-furan-2-carboxamide derivatives .


Synthesis Analysis

The compound was synthesized using a one-pot strategy . The synthesis involved the use of acyl chlorides and heterocyclic amine derivatives, resulting in moderate to excellent yields .


Molecular Structure Analysis

The molecular structure of the compound was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The compound was found to be an off-white solid with a melting point of 136 °C .


Chemical Reactions Analysis

The compound was evaluated for its anti-cancer and anti-microbial potential . It showed significant activity against HepG2, Huh-7, and MCF-7 human cancer cell lines . It also showed significant inhibition against all bacterial and fungal strains tested .


Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 136 °C . Its molecular weight is 185.21 . The compound’s IR spectrum shows peaks at 3389 cm^-1 (N-H), 1667 cm^-1 (C=O), 1581 cm^-1 (C=C), 1329 cm^-1 (C-N), and 1251 cm^-1 (C=S) .

Scientific Research Applications

Antibacterial Activities

A study by Siddiqa et al. (2022) explores the antibacterial properties of N-(4-bromophenyl)furan-2-carboxamide and its analogues against clinically isolated drug-resistant bacteria. These compounds, synthesized through Suzuki-Miyaura Cross-Coupling, demonstrated significant antibacterial activities, with certain analogues showing higher effectiveness than some commercially available drugs. Molecular docking studies and simulations supported these findings, highlighting the potential of furan-2-carboxamide derivatives in addressing bacterial resistance (Siddiqa et al., 2022).

Anticancer and Antimicrobial Properties

Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative with known therapeutic relevance. These derivatives exhibit properties like anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory activities, indicating their broad spectrum of potential applications in medicinal chemistry (Bonilla-Castañeda et al., 2022).

Molecular Structure Characterization

Yıldırım et al. (2018) conducted a study focusing on the structural and spectral analysis of N,N'-(2,2'-dithiodi-o-phenylene)bis-(furan-2-carboxamide). Their research involved characterizing the molecular structure through 1H NMR and X-ray diffraction, revealing significant insights into the compound's physical and chemical properties. The study also indicated potential biological properties like antibacterial and antifungal activities (Yıldırım et al., 2018).

Antimicrobial Activity and QSAR Studies

Zanatta et al. (2007) explored the antimicrobial activity of furan-3-carboxamides, a related compound, and conducted QSAR (Quantitative Structure-Activity Relationship) studies. Their work provides insights into the correlation between physicochemical parameters of these compounds and their biological activities, suggesting the potential use of furan-carboxamide derivatives in antimicrobial applications (Zanatta et al., 2007).

Antiviral Properties

Yongshi et al. (2017) reported the synthesis and biological characterization of furan-carboxamide derivatives as potent inhibitors of the H5N1 influenza A virus. This study highlighted the significant anti-influenza activity of these compounds, especially in derivatives with specific substituents. Their findings open up possibilities for furan-carboxamide derivatives in antiviral drug development (Yongshi et al., 2017).

properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c11-8(13)6-3-5-16-10(6)12-9(14)7-2-1-4-15-7/h1-5H,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIVIJJEKZUFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide

Citations

For This Compound
1
Citations
SH Choi, SS Ryu, K Sim, C Song, I Shin, SS Kim… - European Journal of …, 2020 - Elsevier
Anoctamin1 (ANO1), a calcium-activated chloride ion channel (CaCC), is associated with various physiological functions including cancer progression and metastasis/invasion. ANO1 …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.